molecular formula C22H16ClNO4 B152515 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid CAS No. 332121-92-3

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid

Cat. No. B152515
M. Wt: 393.8 g/mol
InChI Key: BIPQSYSWHUYDEA-UHFFFAOYSA-N
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Description

The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid” is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid . The Fmoc group serves as a protective group for the amino acid during peptide synthesis .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 438.5 g/mol.

Scientific Research Applications

Solid-Phase Syntheses of β-Peptides

Research by Šebesta and Seebach (2003) highlights the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This method involves diastereoselective amidomethylation, yielding compounds suitable for large-scale preparation of Fmoc-β2hXaa-OH, indicating its pivotal role in advancing peptide synthesis technologies Šebesta & Seebach, 2003.

Self-Assembled Structures from Modified Amino Acids

Gour et al. (2021) explored the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids, revealing diverse morphologies such as flower-like and fibrous structures under various conditions. This study underscores the potential of modified amino acids in designing novel self-assembled architectures for materials science and nanotechnology applications Gour et al., 2021.

Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

Cousins et al. (2009) discussed using N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs), highlighting their transformation into enzymatically activated CNT surfactants. These surfactants create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, indicating their significance in nanotechnology Cousins et al., 2009.

Controlled Morphological Changes in Self-Assembled Structures

Kshtriya et al. (2021) reported on the self-assembly of Fmoc variants of threonine and serine, demonstrating controlled morphological changes at the supramolecular level. This research offers insights into designing self-assembled structures with specific properties, further extending the applications of Fmoc-modified compounds in nanotechnology and material science Kshtriya et al., 2021.

Safety And Hazards

This compound is classified as a warning under the GHS07 classification. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPQSYSWHUYDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid

CAS RN

332121-92-3
Record name 4-Chloro-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332121-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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